

In-Depth Technical Guide on the Fundamental Research of 4-Methylbenzenethiol Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzenethiol, also known as p-thiocresol, is an organosulfur compound that serves as a versatile building block in various fields, including medicinal chemistry and materials science.[1] Its derivatives have garnered significant interest due to their potential as antimicrobial and antitumor agents.[1] The presence of the thiol group provides a reactive handle for diverse chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored biological activities.[2] This guide provides a comprehensive overview of the fundamental research on **4-methylbenzenethiol** derivatives, including their synthesis, biological evaluation, and the experimental protocols essential for their study.

Physicochemical Properties of 4-Methylbenzenethiol

A thorough understanding of the parent compound is crucial for the strategic design of its derivatives.



Property	Value
Molecular Formula	C7H8S
Molecular Weight	124.21 g/mol [3]
Melting Point	43-44 °C[3]
Boiling Point	195 °C at 760 mmHg[3]
Vapor Pressure	0.8 mmHg[3]
Solubility	Insoluble in water; soluble in alcohol and ether[3]
рКа	6.82 at 25 °C[3]

Synthesis of 4-Methylbenzenethiol Derivatives

The synthesis of **4-methylbenzenethiol** derivatives often involves the functionalization of the thiol group or the aromatic ring. Cross-coupling reactions, such as the Sonogashira and Suzuki couplings, are powerful tools for creating carbon-carbon bonds and introducing diverse substituents.

Experimental Protocol: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This method can be adapted for the synthesis of **4-methylbenzenethiol** derivatives from a halogenated precursor. The following is a general protocol based on the coupling of 4-iodotoluene, a structurally similar compound.[5]

Materials:

- 4-lodobenzenethiol (or other halogenated 4-methylbenzenethiol derivative)
- Terminal alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[5]



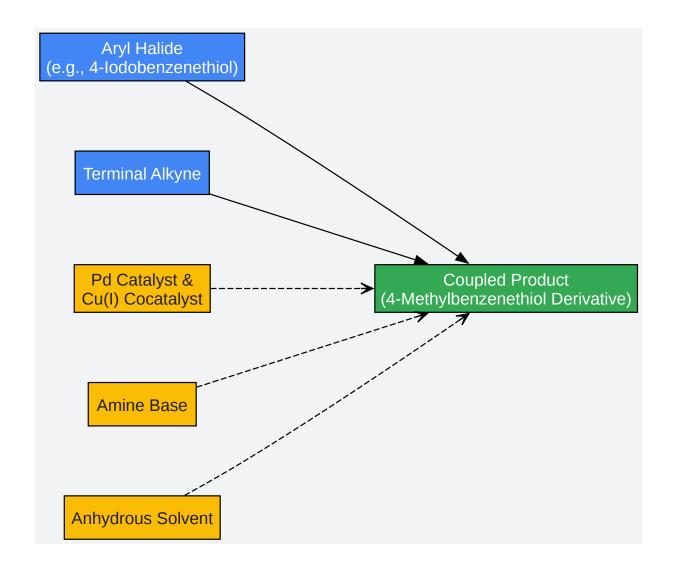
- Copper(I) iodide (CuI)[6]
- Amine base (e.g., triethylamine or diisopropylethylamine)[6]
- Anhydrous solvent (e.g., THF or DMF)[5][6]
- Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

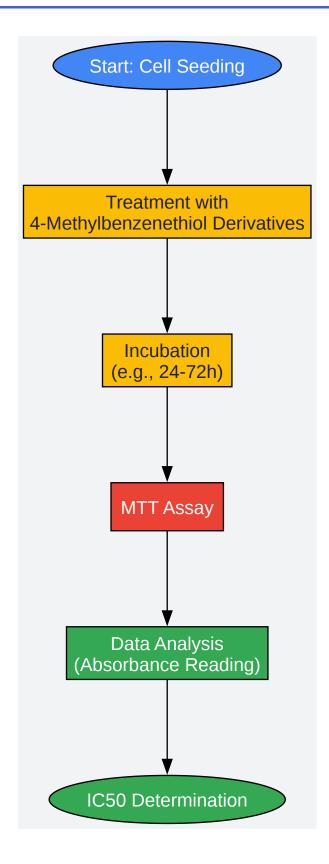
- To a dry Schlenk flask, add the halogenated **4-methylbenzenethiol** (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the anhydrous solvent, followed by the amine base (2.0-3.0 equiv.).
- Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Logical Relationship for Sonogashira Coupling:

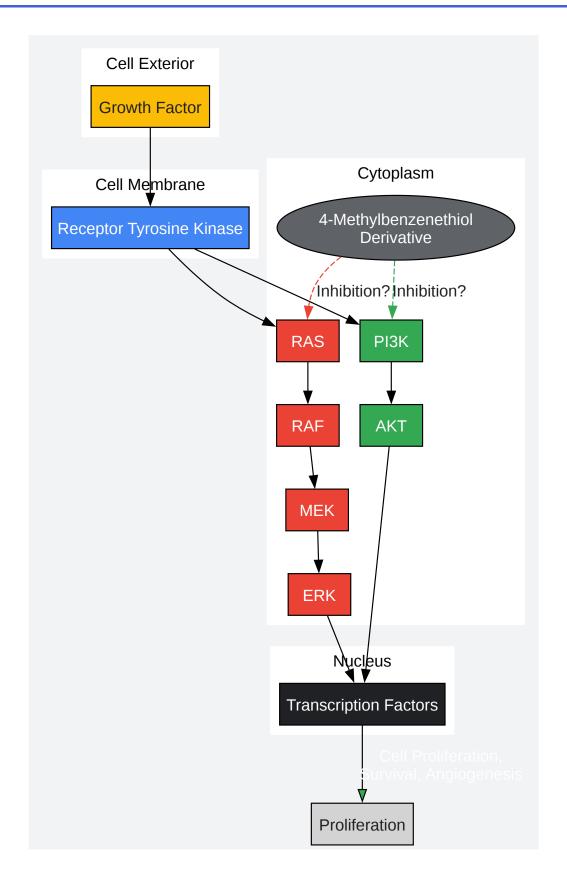












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